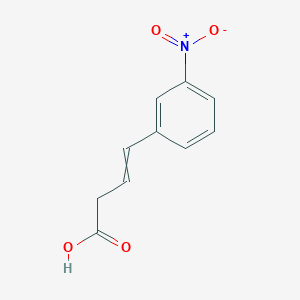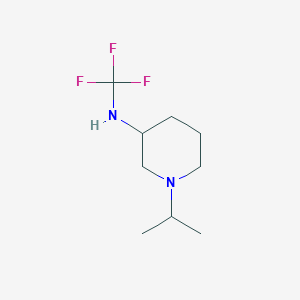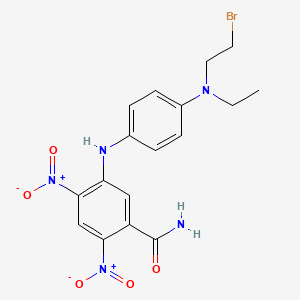
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a benzamide core substituted with a 2-bromoethyl group, an ethylamino group, and two nitro groups at specific positions on the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- typically involves multiple steps. One common method includes the following steps:
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions.
Bromination: The nitrated compound is then subjected to bromination using bromine or a bromine source to introduce the bromoethyl group.
Amination: The brominated compound undergoes nucleophilic substitution with an ethylamine to form the ethylamino group.
Amidation: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ethylamino group can form hydrogen bonds with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Benzamide: The parent compound without the additional substituents.
2-Bromoethylbenzamide: Similar structure but without the nitro groups.
2,4-Dinitrobenzamide: Similar structure but without the bromoethyl and ethylamino groups.
Uniqueness: Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is unique due to the combination of substituents on the benzamide core This combination imparts specific chemical and biological properties that are not observed in the simpler analogs
特性
CAS番号 |
32869-02-6 |
|---|---|
分子式 |
C17H18BrN5O5 |
分子量 |
452.3 g/mol |
IUPAC名 |
5-[4-[2-bromoethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide |
InChI |
InChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24) |
InChIキー |
BBXHORAXORVJKX-UHFFFAOYSA-N |
正規SMILES |
CCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


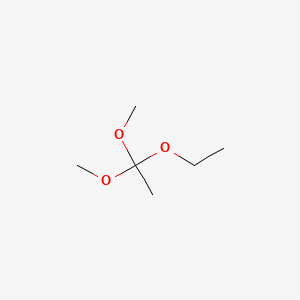

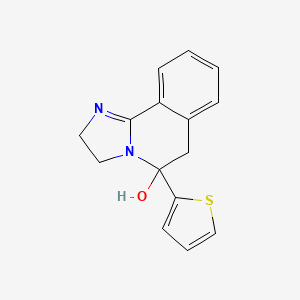
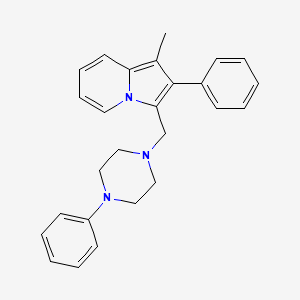

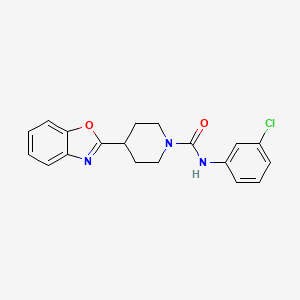

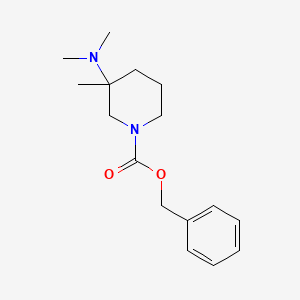
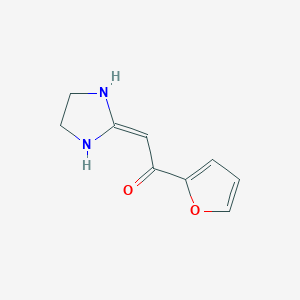
![[4-(4-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13946527.png)
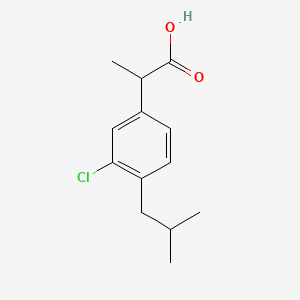
![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
